Oxeladin N-Oxide
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Overview
Description
Oxeladin N-Oxide is a derivative of Oxeladin, a well-known cough suppressant. Oxeladin itself is a highly potent and effective drug used to treat various types of cough without the risk of dependence or addiction . This compound, with the chemical formula C20H33NO3, is primarily used in pharmaceutical analytical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including Oxeladin N-Oxide, typically involves the oxidation of tertiary amines. Common reagents for this oxidation include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct (UHP) . The reaction conditions are generally mild, and the process can be carried out in various solvents such as methanol or acetic acid .
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes using packed-bed microreactors. This method is safer, greener, and more efficient compared to traditional batch reactors . The use of titanium silicalite (TS-1) as a catalyst in these reactors has been shown to produce high yields of N-oxides .
Chemical Reactions Analysis
Types of Reactions
Oxeladin N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: N-oxides can be reduced back to their corresponding amines under specific conditions.
Substitution: N-oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, UHP in solvents like methanol or acetic acid
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include the corresponding amines, substituted amines, and other functionalized derivatives .
Scientific Research Applications
Oxeladin N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including its role as a prodrug.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in pharmaceutical analytical testing to ensure the quality and efficacy of drugs.
Mechanism of Action
The mechanism of action of Oxeladin N-Oxide involves its conversion to Oxeladin, which then exerts its effects as a cough suppressant. Oxeladin acts on the bulbar center of the brain to suppress the cough reflex without affecting the respiratory or cardiovascular systems . The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Oxeladin: The parent compound, used as a cough suppressant.
Pyridine N-Oxide: Another N-oxide with applications in organic synthesis and medicinal chemistry.
Trimethylamine N-Oxide (TMAO): A naturally occurring N-oxide with potential relevance for cancer and cardiovascular diseases.
Uniqueness
Oxeladin N-Oxide is unique due to its specific application in pharmaceutical analytical testing and its role as a derivative of Oxeladin, which is known for its high efficacy and safety profile as a cough suppressant .
Properties
CAS No. |
1812854-79-7 |
---|---|
Molecular Formula |
C20H33NO4 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(2-ethyl-2-phenylbutanoyl)oxyethoxy]ethanamine oxide |
InChI |
InChI=1S/C20H33NO4/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)25-17-16-24-15-14-21(23,7-3)8-4/h9-13H,5-8,14-17H2,1-4H3 |
InChI Key |
BHNKAJAESZICSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCC[N+](CC)(CC)[O-] |
Origin of Product |
United States |
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